Cyclodecene, 1,2-dimethyl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclodecene, 1,2-dimethyl-, (E)- is a cycloalkene with a ten-membered ring structure. This compound is characterized by the presence of two methyl groups attached to the first and second carbon atoms of the cyclodecene ring in a trans configuration, denoted by the (E)- prefix. The molecular formula of this compound is C12H22, and it is known for its unique stereochemistry and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclodecene, 1,2-dimethyl-, (E)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the dehydrohalogenation of 1,2-dihalocyclodecane using a strong base such as potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the elimination of hydrogen halide and formation of the cyclodecene ring .
Industrial Production Methods
Industrial production of Cyclodecene, 1,2-dimethyl-, (E)- often involves catalytic hydrogenation of cyclododecatriene followed by selective isomerization. The process utilizes metal catalysts such as palladium or platinum to achieve high yields and selectivity. The reaction conditions are optimized to ensure the formation of the (E)-isomer, which is crucial for the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions
Cyclodecene, 1,2-dimethyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or epoxides.
Reduction: Catalytic hydrogenation can reduce the double bond to form the corresponding cycloalkane.
Substitution: Electrophilic addition reactions with halogens or hydrogen halides can introduce new substituents at the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens like bromine or chlorine in an inert solvent such as carbon tetrachloride.
Major Products Formed
Oxidation: Formation of 1,2-dimethylcyclodecane-1,2-diol or 1,2-dimethylcyclodecene oxide.
Reduction: Formation of 1,2-dimethylcyclodecane.
Substitution: Formation of 1,2-dimethyl-1-halo-2-cyclodecene.
Scientific Research Applications
Cyclodecene, 1,2-dimethyl-, (E)- has several applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms of cycloalkenes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclodecene, 1,2-dimethyl-, (E)- involves its interaction with molecular targets through its double bond and methyl groups. The compound can undergo electrophilic addition reactions, where the double bond acts as a nucleophile, attacking electrophilic species. This interaction can lead to the formation of new chemical bonds and the generation of various products. The specific pathways and targets depend on the nature of the reacting species and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Cyclodecene, (E)-: Similar structure but without the methyl groups.
Cyclododecene: Larger ring size with different chemical properties.
1,2-Dimethylcyclohexene: Smaller ring size with different stereochemistry.
Uniqueness
Cyclodecene, 1,2-dimethyl-, (E)- is unique due to its specific stereochemistry and the presence of two methyl groups, which influence its reactivity and interactions with other molecules. This compound’s distinct properties make it valuable for studying stereochemical effects and developing specialized applications in various fields .
Properties
CAS No. |
61349-20-0 |
---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
1,2-dimethylcyclodecene |
InChI |
InChI=1S/C12H22/c1-11-9-7-5-3-4-6-8-10-12(11)2/h3-10H2,1-2H3 |
InChI Key |
JZRXFXNEYQUOLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCCCCCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.